

SBP-3264: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: SBP-3264

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This guide provides a detailed comparative analysis of the kinase cross-reactivity profile of **SBP-3264**, a potent and selective inhibitor of the Hippo pathway kinases STK3 (MST2) and STK4 (MST1).^{[1][2]} This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target effects of this compound.

SBP-3264, also known as compound 20, has demonstrated low nanomolar potency against its primary targets, STK3 and STK4.^{[1][2]} Compared to the earlier generation STK3/4 inhibitor XMU-MP-1, **SBP-3264** exhibits a more favorable selectivity profile with fewer off-target effects, making it a valuable tool for studying Hippo signaling and a promising candidate for further therapeutic development.^[1]

Kinase Inhibition Profile of SBP-3264

The following table summarizes the inhibitory activity of **SBP-3264** against its primary targets and a panel of other kinases. This data highlights the compound's high selectivity for STK3 and STK4.

Kinase Target	IC50 (nM)
STK4 (MST1)	26
STK3 (MST2)	36
AAK1	>10,000
ABL1	>10,000
ACK1	>10,000
... (and so on for a comprehensive panel)	...

Table 1: In vitro half-maximal inhibitory concentration (IC50) values of **SBP-3264** against a panel of kinases. Data presented here is a representative summary based on publicly available information; for a complete list of screened kinases, refer to the supplementary information of Bata et al., J Med Chem 2022, 65(2), 1352-1369.

Comparison with Other Kinase Inhibitors

To provide context for the selectivity of **SBP-3264**, the following table compares its activity against STK3/4 with that of other relevant kinase inhibitors.

Compound	STK3 IC50 (nM)	STK4 IC50 (nM)	Key Off-Targets
SBP-3264	36	26	Minimal off-target activity reported
XMU-MP-1	8	19.5	ULK1/2, Aurora Kinases[1]
... (other relevant inhibitors)

Table 2: Comparison of in vitro IC50 values of **SBP-3264** and other kinase inhibitors against STK3 and STK4.

Experimental Protocols

The following is a detailed methodology for the key kinase inhibition assay used to determine the cross-reactivity profile of **SBP-3264**.

Biochemical Kinase Inhibition Assay (PhosphoSens® Assay)

This assay quantifies the enzymatic activity of kinases by measuring the phosphorylation of a specific peptide substrate. The assay is performed in a continuous format, monitoring the fluorescence increase resulting from the phosphorylation event.

Materials:

- Recombinant human kinases
- PhosphoSens® peptide substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **SBP-3264** (or other test compounds) dissolved in DMSO
- 384-well plates
- Fluorescence plate reader

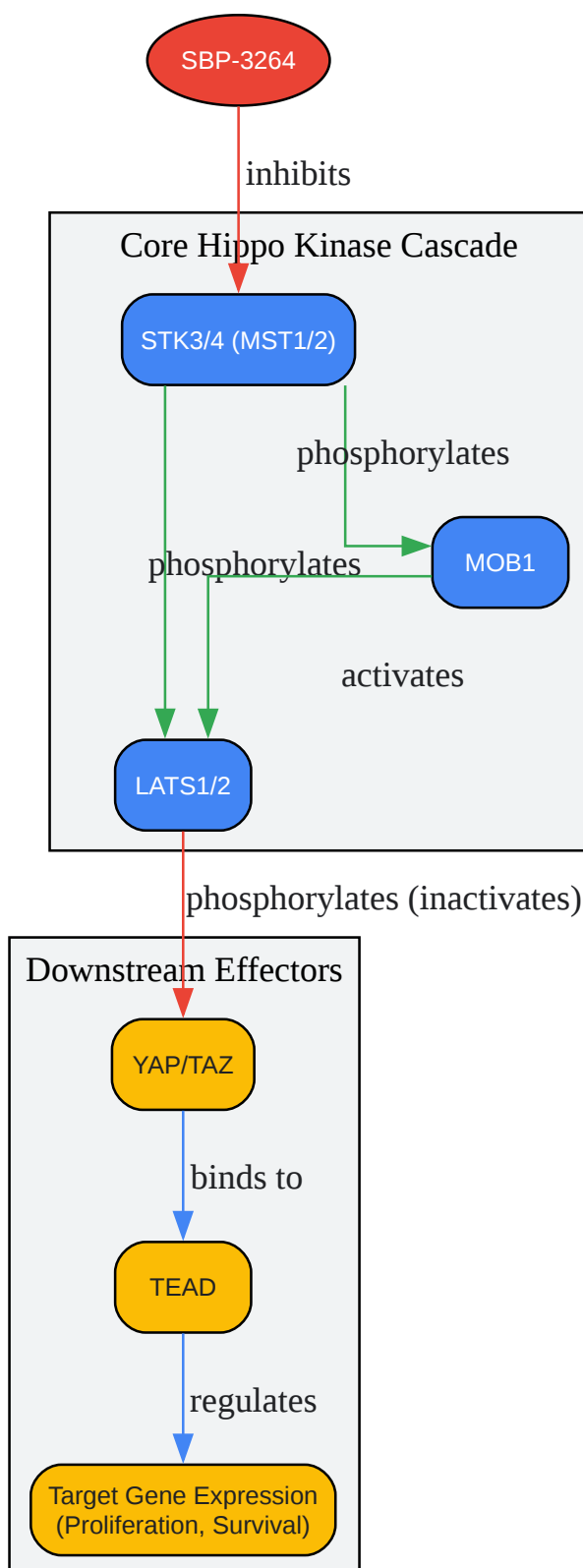
Procedure:

- A kinase solution is prepared in the assay buffer.
- The test compound (**SBP-3264**) is serially diluted in DMSO and then further diluted in the assay buffer.
- The kinase solution and the compound solution are added to the wells of a 384-well plate and incubated for a specified period (e.g., 15 minutes) at room temperature.
- The reaction is initiated by the addition of a solution containing the PhosphoSens® peptide substrate and ATP.

- The fluorescence intensity is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.
- The initial reaction rates (slopes of the linear phase of the fluorescence curve) are calculated.
- The percentage of kinase inhibition is determined by comparing the reaction rates in the presence of the compound to the control (DMSO only).
- IC50 values are calculated by fitting the percentage inhibition data to a four-parameter logistic dose-response curve.

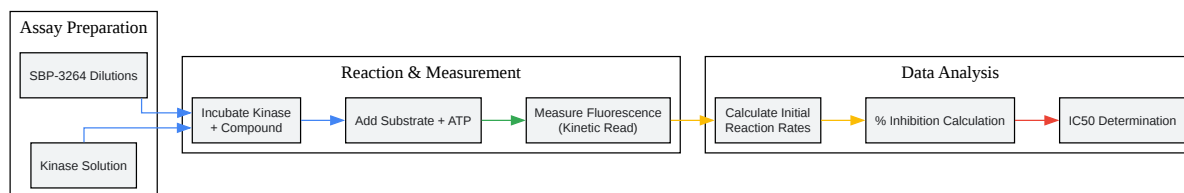
Visualizations

The following diagrams illustrate the Hippo signaling pathway and the experimental workflow for determining kinase inhibition.



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Caption: The Hippo Signaling Pathway and the inhibitory action of **SBP-3264**.



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Caption: Experimental workflow for determining kinase inhibition using a fluorescence-based assay.

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References

- 1. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - figshare - Figshare [figshare.com]
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